molecular formula C18H19ClN2OS B4602715 6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride

6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride

Cat. No.: B4602715
M. Wt: 346.9 g/mol
InChI Key: NQALPLANCPHCLI-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylprop-2-enyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, typically using thiourea or a similar reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds in the phenylprop-2-enyl moiety.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced alkenes.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole: Lacks the ethoxy group but shares similar structural features.

    6-ethoxy-1H-benzimidazole: Similar structure but without the phenylprop-2-enyl sulfanyl group.

Uniqueness

6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride is unique due to the combination of its ethoxy, phenylprop-2-enyl, and sulfanyl groups, which confer specific chemical and biological properties not found in other benzimidazole derivatives .

Properties

IUPAC Name

6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.ClH/c1-2-21-15-10-11-16-17(13-15)20-18(19-16)22-12-6-9-14-7-4-3-5-8-14;/h3-11,13H,2,12H2,1H3,(H,19,20);1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQALPLANCPHCLI-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SC/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Reactant of Route 3
Reactant of Route 3
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Reactant of Route 4
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Reactant of Route 5
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride
Reactant of Route 6
Reactant of Route 6
6-ethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.